![molecular formula C15H27O4P B117917 (1-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienyl)phosphonic acid CAS No. 148796-53-6](/img/structure/B117917.png)
(1-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienyl)phosphonic acid
Overview
Description
“(1-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienyl)phosphonic acid” is a chemical compound with the molecular formula C15H27O4P . It is also known as Farnesyl Hydroxyphosphonate . This compound belongs to the class of organic compounds known as sesquiterpenoids, which are terpenes with three consecutive isoprene units .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 46 bonds, with 19 non-H bonds, 4 multiple bonds, 8 rotatable bonds, 4 double bonds, 3 hydroxyl groups, and 1 phosphonate . The crystal structure of this compound has been studied in the context of its interaction with 5-Epi-Aristolochene Synthase .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 479.2±55.0 °C at 760 mmHg, and a flash point of 243.6±31.5 °C . It has 4 H bond acceptors, 3 H bond donors, and 8 freely rotating bonds . Its polar surface area is 88 Å2 .Scientific Research Applications
Enzymatic Reaction Studies
FHP can be used to investigate enzymatic reactions involving phosphonates. Its structure allows it to act as a mimic or inhibitor for enzymes that interact with phosphonate substrates, providing insights into enzyme mechanisms and potential drug targets .
Organic Synthesis Pathways
Researchers utilize FHP in the exploration of organic synthesis pathways. It serves as a precursor or intermediate in the synthesis of complex organic molecules, aiding in the development of new synthetic methods.
Biological Signaling Pathways
Due to its structural similarity to certain biological molecules, FHP is valuable in studying signaling pathways. It can help in understanding the role of phosphonates in biological systems and their potential as signaling molecules.
Material Science
FHP’s unique properties make it a candidate for creating novel materials. Its incorporation into polymers or coatings could lead to materials with improved durability or specific interactions with other chemical compounds.
Agricultural Chemistry
In agriculture, FHP could be explored for its efficacy as a growth regulator or as part of a pesticide formulation. Its phosphonic acid group may influence plant growth or pest behavior.
Pharmaceutical Research
The compound’s potential in pharmaceutical research lies in its ability to interact with biological membranes or enzymes. It could be a lead compound for developing new medications or therapeutic agents.
properties
IUPAC Name |
[(2E,6E)-1-hydroxy-3,7,11-trimethyldodeca-2,6,10-trienyl]phosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27O4P/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)20(17,18)19/h7,9,11,15-16H,5-6,8,10H2,1-4H3,(H2,17,18,19)/b13-9+,14-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONZTFSZTWQCKH-IJFRVEDASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC(O)P(=O)(O)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/C(O)P(=O)(O)O)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienyl)phosphonic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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